molecular formula C21H16ClFN4O B8425834 Allitinib metabolite M6 CAS No. 845271-71-8

Allitinib metabolite M6

Cat. No.: B8425834
CAS No.: 845271-71-8
M. Wt: 394.8 g/mol
InChI Key: FBSYJUVNGAMMOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Allitinib metabolite M6 is a useful research compound. Its molecular formula is C21H16ClFN4O and its molecular weight is 394.8 g/mol. The purity is usually 95%.
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Properties

CAS No.

845271-71-8

Molecular Formula

C21H16ClFN4O

Molecular Weight

394.8 g/mol

IUPAC Name

4-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazoline-4,6-diamine

InChI

InChI=1S/C21H16ClFN4O/c22-18-10-16(5-7-20(18)28-11-13-2-1-3-14(23)8-13)27-21-17-9-15(24)4-6-19(17)25-12-26-21/h1-10,12H,11,24H2,(H,25,26,27)

InChI Key

FBSYJUVNGAMMOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)N)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a flask equipped with a reflux condenser, the compound obtained in Example 6 1.60 g (3.77 mmol), reduced iron powder 1.05 g (18.85 mmol, 5 eq), glacial acetic acid (2 mL) and methanol (40 mL) were mixed. The mixture was refluxed in an oil bath at a temperature of 85° C. for 2.5 h. Then the iron powder was filtered of, the filtrate was diluted with ethyl acetate, washed sequentially with NaHCO3 solution and water. The organic phase was dried and concentrated to obtain yellow solid, which was identified as the title compound. Yield: 61%.
Quantity
1.6 g
Type
reactant
Reaction Step One
[Compound]
Name
reduced iron
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
61%

Synthesis routes and methods II

Procedure details

The procedure of (20-1) of Example 20 was repeated except for using 1 g of the compound obtained in Example 49 instead of the compound obtained in (1-4) of Example 1 to obtain the title compound (0.79 g, 98%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
compound
Quantity
1 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

The procedure of (20-1) of Example 20 was repeated except for using 0.55 g of the compound obtained in Example 52 instead of the compound obtained in (1-4) of Example 1 to obtain the title compound (0.4 g, 93%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
compound
Quantity
0.55 g
Type
reactant
Reaction Step Two

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